Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a furan ring, and an azetidine moiety. Its molecular formula is , with a molecular weight of approximately 431.4 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a candidate for further pharmacological studies .
Preliminary studies indicate that Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate exhibits promising biological activities. It has been associated with:
The synthesis of Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate generally involves multiple steps:
Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate has several potential applications:
Interaction studies involving this compound could focus on its binding affinity to various biological targets, particularly enzymes or receptors involved in microbial resistance mechanisms. Investigations into its pharmacokinetics and toxicity profiles are also essential to evaluate its safety and efficacy as a therapeutic agent.
Several compounds share structural similarities with Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate. These include:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(2,4-difluorophenyl)-2-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)acetamide oxalate | Contains trifluoromethyl and oxadiazole groups | Antibacterial properties against E. coli |
| Methyl 5-cyclopropyl-1,2,4-oxadiazol-5-carboxylate | Similar furan and oxadiazole framework | Antimicrobial activity against Bacillus subtilis |
| Azetidine derivatives with heteroaromatic rings | Includes azetidine and various aromatic substitutions | Potential anti-inflammatory effects |
These compounds highlight the versatility of azetidine and oxadiazole derivatives in medicinal chemistry while emphasizing the unique trifluoromethyl substitution in Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate as a distinguishing feature that may enhance its biological activity.